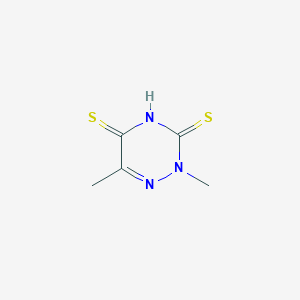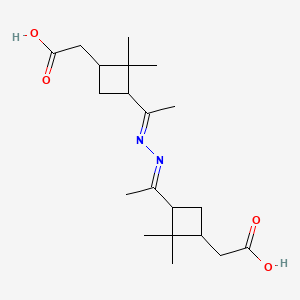
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes two sulfur atoms and a triazine ring
Preparation Methods
The synthesis of 2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine can be achieved through several methods. One common synthetic route involves the [4 + 2] cycloaddition of α-halogeno hydrazones to imines in the presence of sodium carbonate . This reaction proceeds readily and furnishes the desired triazine in moderate to high chemical yields. Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different nucleophiles replace the dithioxo groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules, affecting their function and activity.
Comparison with Similar Compounds
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine can be compared with other similar compounds, such as:
- 4-Amino-2,6-dimethyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine
- 2,4,6-Trimethyl-3,5-diaminobenzenesulfonic Acid These compounds share structural similarities but differ in their functional groups and reactivity. The presence of dithioxo groups in this compound makes it unique and imparts distinct chemical properties.
Properties
CAS No. |
6947-25-7 |
|---|---|
Molecular Formula |
C5H7N3S2 |
Molecular Weight |
173.3 g/mol |
IUPAC Name |
2,6-dimethyl-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C5H7N3S2/c1-3-4(9)6-5(10)8(2)7-3/h1-2H3,(H,6,9,10) |
InChI Key |
JMOCIOBHRJULFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=S)NC1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid](/img/structure/B14732174.png)


![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)


![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)

![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)


